1-(2,2-Difluoroethyl)piperidine-4-carbonitrile 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1343312-26-4
VCID: VC2700441
InChI: InChI=1S/C8H12F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-4,6H2
SMILES: C1CN(CCC1C#N)CC(F)F
Molecular Formula: C8H12F2N2
Molecular Weight: 174.19 g/mol

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile

CAS No.: 1343312-26-4

Cat. No.: VC2700441

Molecular Formula: C8H12F2N2

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile - 1343312-26-4

Specification

CAS No. 1343312-26-4
Molecular Formula C8H12F2N2
Molecular Weight 174.19 g/mol
IUPAC Name 1-(2,2-difluoroethyl)piperidine-4-carbonitrile
Standard InChI InChI=1S/C8H12F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-4,6H2
Standard InChI Key NBSCFGCWKSKSKG-UHFFFAOYSA-N
SMILES C1CN(CCC1C#N)CC(F)F
Canonical SMILES C1CN(CCC1C#N)CC(F)F

Introduction

Chemical Identity and Physical Properties

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile is a synthetic organic compound belonging to the class of piperidine derivatives. These compounds are extensively utilized in pharmaceutical and chemical research due to their diverse biological activities and synthetic versatility. The compound features a piperidine ring with a carbonitrile group at the 4-position and a difluoroethyl substituent at the nitrogen atom, creating a molecular structure with unique chemical characteristics.

Basic Molecular Information

The fundamental physical and chemical properties of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile provide essential information for researchers working with this compound. The molecule possesses a well-defined structure with specific atomic arrangements that determine its reactivity and potential applications.

Table 1: Basic Molecular Information of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile

PropertyValue
CAS Number1343312-26-4
Molecular FormulaC8H12F2N2
Molecular Weight174.19 g/mol
IUPAC Name1-(2,2-difluoroethyl)piperidine-4-carbonitrile
Standard InChIInChI=1S/C8H12F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-4,6H2

The molecular structure includes a six-membered piperidine ring with a nitrile (-C≡N) functional group at the 4-position and a 2,2-difluoroethyl substituent attached to the nitrogen atom of the piperidine ring. This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions that make it valuable for research applications.

Physical and Chemical Characteristics

The physical state and chemical behavior of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile are important considerations for handling and utilization in laboratory settings. While comprehensive experimental data for physical properties aren't explicitly provided in the available literature, the compound's structure allows for reasonable inferences about its characteristics.

The presence of the difluoroethyl group likely contributes to the compound's lipophilicity, potentially enhancing membrane permeability in biological systems. The nitrile group introduces polarity and potential for hydrogen bond acceptor interactions, which may influence solubility characteristics and interaction with biological targets. These structural features combined create a molecule with balanced hydrophilic and lipophilic properties that could be advantageous for drug development applications.

Comparison with Related Compounds

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile belongs to a broader family of fluorinated piperidine derivatives that share structural similarities but exhibit distinct chemical and potentially biological properties. Comparing this compound with related structures provides context for understanding its unique characteristics.

Structural Analogs

Several related compounds appear in the chemical literature that share structural elements with 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile:

Table 2: Comparison of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-(2,2-Difluoroethyl)piperidine-4-carbonitrileC8H12F2N2174.19 g/molBase compound with piperidine ring, nitrile at 4-position, and difluoroethyl group at N
1-(2,2-Difluoropropyl)piperidine-4-carbonitrileC9H14F2N2188.22 g/molAdditional methyl group on the difluoroalkyl chain
4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromideC7H12BrF2N·HBr304.99 g/molBromine instead of nitrile at 4-position, hydrobromide salt form

The subtle structural variations between these compounds likely result in differences in physicochemical properties, stability, and potentially biological activities . For instance, the replacement of the nitrile group with bromine in 4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide creates a more reactive site for nucleophilic substitution reactions, potentially making it useful as a synthetic intermediate.

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